(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone
Description
This compound features a hybrid structure combining imidazole, benzothiazole, and azetidine moieties. The core scaffold consists of a phenyl ring substituted with a 1H-imidazol-1-ylmethyl group at the para position, linked via a methanone bridge to a 3-(benzo[d]thiazol-2-yloxy)azetidine ring. The azetidine ring, a strained four-membered heterocycle, may enhance metabolic stability or influence receptor binding compared to larger rings like piperidine .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c26-20(16-7-5-15(6-8-16)11-24-10-9-22-14-24)25-12-17(13-25)27-21-23-18-3-1-2-4-19(18)28-21/h1-10,14,17H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZNYDOKTPPUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Functional Insights
Benzothiazole Derivatives : Compounds like 15a () highlight the role of benzothiazole in targeting tubulin polymerization, a mechanism critical for antitumor activity. The azetidine-benzothiazole hybrid in the query compound may offer improved solubility or binding affinity compared to 15a due to the azetidine’s smaller ring strain .
Imidazole Hybrids : Imidazole-containing analogs (e.g., 8d in ) often exhibit antimicrobial activity. However, the addition of an azetidine-benzothiazole group in the query compound could shift selectivity toward kinase or protease inhibition, as seen in dual H1/H4 receptor ligands (e.g., ) .
Azetidine vs. Larger Rings : Azetidine’s compact structure may reduce steric hindrance compared to six-membered rings (e.g., piperidine in ). This could enhance CNS penetration or metabolic stability, as demonstrated in dual histamine receptor ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
